2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methoxypyrimidine
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Description
2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methoxypyrimidine is a useful research compound. Its molecular formula is C12H18N4O3S and its molecular weight is 298.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.10996162 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
A structurally similar compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, has been identified as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a crucial role in nerve signal transmission .
Mode of Action
The structurally similar compound mentioned above inhibits acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission . This suggests that 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methoxypyrimidine might have a similar mode of action.
Biochemical Pathways
Acetylcholinesterase inhibitors generally affect cholinergic pathways, enhancing the action of acetylcholine and improving cognitive functions .
Result of Action
Acetylcholinesterase inhibitors typically result in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission and potentially improving cognitive functions .
Properties
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-5-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-19-10-8-13-12(14-9-10)15-4-6-16(7-5-15)20(17,18)11-2-3-11/h8-9,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKIOFZYZHAZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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